molecular formula C23H15ClFN3O B2997793 1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-69-7

1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2997793
CAS No.: 901268-69-7
M. Wt: 403.84
InChI Key: LTGQJWZKBUVTTL-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H15ClFN3O and its molecular weight is 403.84. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN3O/c1-29-18-4-2-3-14(11-18)22-20-13-26-21-10-7-16(25)12-19(21)23(20)28(27-22)17-8-5-15(24)6-9-17/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGQJWZKBUVTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline belongs to a class of pyrazoloquinoline derivatives that have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H15ClFN2O\text{C}_{18}\text{H}_{15}\text{ClF}\text{N}_2\text{O}

This structure features a pyrazoloquinoline core with specific substituents that are crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. A study evaluated various derivatives, revealing that compounds with similar structures inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression was noted as a key mechanism of action .

CompoundIC50 (μM)Mechanism
This compoundTBDInhibition of iNOS and COX-2
3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.39Inhibition of NO production
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidTBDInhibition of NO production

2. Anticancer Activity

The anticancer potential of pyrazoloquinolines has been explored in various studies. These compounds have shown promise in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The specific derivative discussed has not been directly tested in cancer models but is hypothesized to share similar mechanisms due to its structural similarities with other active compounds .

3. Antimicrobial Activity

Preliminary studies suggest that pyrazolo[4,3-c]quinoline derivatives may possess antimicrobial properties against various pathogens. The exact efficacy of this compound remains to be fully characterized but aligns with the broader pharmacological profile of related compounds .

Case Studies

Several case studies highlight the biological activity of pyrazolo[4,3-c]quinolines:

  • Inhibition of Inflammatory Mediators : A study demonstrated that derivatives effectively reduced LPS-induced NO production in macrophages, indicating their potential as anti-inflammatory agents.
  • Cancer Cell Line Studies : Another investigation focused on similar compounds revealed significant cytotoxicity against breast cancer cell lines, suggesting a need for further exploration into the anticancer potential of this specific derivative.

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analyses have been employed to understand the influence of structural modifications on biological activity. Key findings include:

  • Substituent Positioning : The position of substituents on the phenyl rings significantly affects both anti-inflammatory and anticancer activities.
  • Functional Group Influence : Electron-donating groups tend to enhance activity when positioned para to the core structure.

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